

2-Chloro-4-fluorobenzoyl chloride reactivity profile

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Compound of Interest

Compound Name: *2-Chloro-4-fluorobenzoyl chloride*

Cat. No.: *B1585843*

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An In-Depth Technical Guide to the Reactivity Profile of **2-Chloro-4-fluorobenzoyl Chloride**

Authored by: A Senior Application Scientist

This guide offers a comprehensive exploration of **2-Chloro-4-fluorobenzoyl chloride**, a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to provide a deep, mechanistically-grounded understanding of the compound's reactivity. We will examine the causality behind its synthetic routes and its behavior in key chemical transformations, offering field-proven insights into its application.

Introduction: The Molecular Architecture and Significance

2-Chloro-4-fluorobenzoyl chloride ($C_7H_3Cl_2FO$) is a di-halogenated aromatic acyl chloride. Its structure is characterized by a benzene ring substituted with a chloro group and a fluoro group at positions 2 and 4, respectively, and a highly reactive benzoyl chloride functional group. This specific arrangement of electron-withdrawing halogens on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.^[1]

Its importance in the chemical industry is substantial, serving as a critical building block in the synthesis of a wide array of high-value molecules. It is extensively used in the production of pharmaceuticals, particularly anti-inflammatory, analgesic, and anti-cancer agents, as well as in

the development of advanced agrochemicals like herbicides and pesticides.[\[1\]](#) Furthermore, its unique properties are leveraged in materials science for creating specialty polymers and resins.

[\[1\]](#)

Physicochemical Properties

Property	Value	Reference
CAS Number	21900-54-9	[2] [3] [4] [5] [6]
Molecular Formula	C ₇ H ₃ Cl ₂ FO	[1] [2]
Molecular Weight	193.00 g/mol	[1] [2]
Appearance	White or colorless to light yellow powder, lump, or clear liquid	[1] [3]
Density	~1.447 g/mL at 25 °C	[2]
Boiling Point	95 °C at 10 mmHg; 82 - 84 °C at 15 mmHg	[1] [7]
Melting Point	16 °C	[1]
Refractive Index	~1.551 at 20 °C	[2]

Synthesis of 2-Chloro-4-fluorobenzoyl Chloride

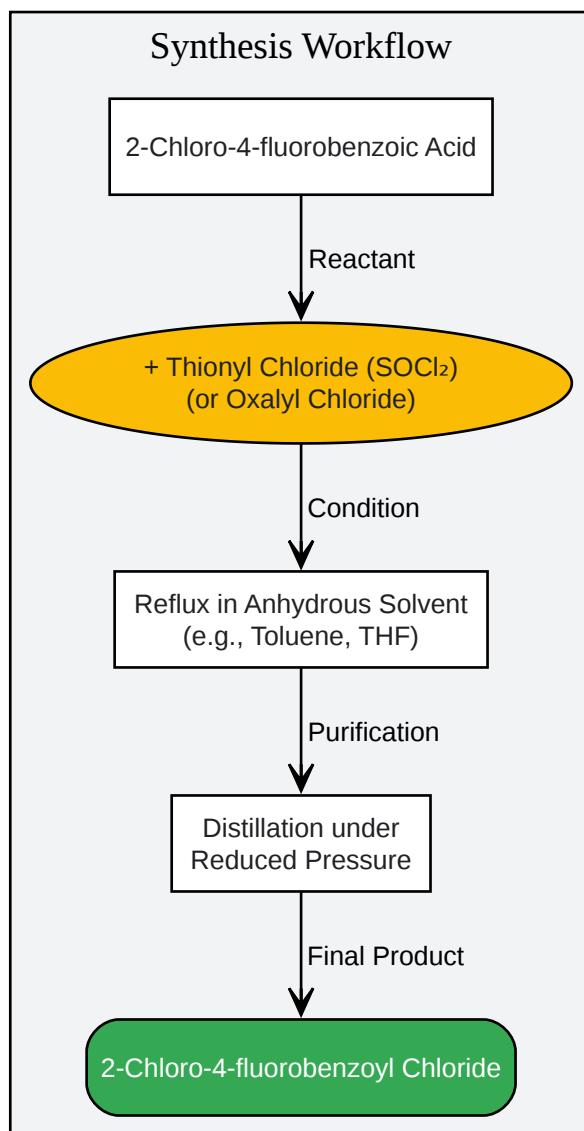
The primary and most direct route to synthesizing **2-Chloro-4-fluorobenzoyl chloride** is through the chlorination of its parent carboxylic acid, 2-chloro-4-fluorobenzoic acid. This conversion is a cornerstone of acyl chloride preparation, leveraging reagents that transform the hydroxyl group of the carboxylic acid into an excellent leaving group.

Mechanism of Synthesis via Thionyl Chloride

The reaction with thionyl chloride (SOCl₂) is a widely adopted and efficient method.[\[8\]](#)[\[9\]](#)[\[10\]](#) The causality of this choice rests on the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[\[10\]](#)[\[11\]](#)

The mechanism proceeds as follows:

- Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[9][11]
- Intermediate Formation: This leads to the formation of a chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[9]
- Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[8][10]
- Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product.[10]



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Caption: General workflow for the synthesis of **2-Chloro-4-fluorobenzoyl chloride**.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol is a generalized representation and must be adapted based on specific laboratory safety standards and scale.

- Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂). Ensure all glassware is thoroughly dried to prevent hydrolysis.

- Charging the Flask: To the flask, add 2-chloro-4-fluorobenzoic acid (1.0 eq.). If desired, an anhydrous solvent like toluene or THF can be used.
- Reagent Addition: Slowly add thionyl chloride (SOCl_2 , ~1.2-1.5 eq.) to the flask at room temperature. For reactions with oxalyl chloride, a catalytic amount of DMF is typically added. [\[12\]](#)
- Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by observing the cessation of gas evolution.
- Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent by distillation. The final product, **2-Chloro-4-fluorobenzoyl chloride**, is then purified by fractional distillation under reduced pressure.

Core Reactivity Profile

The reactivity of **2-Chloro-4-fluorobenzoyl chloride** is dominated by the electrophilic nature of its acyl chloride group. The presence of two electron-withdrawing halogens on the aromatic ring further polarizes the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.

Nucleophilic Acyl Substitution: The Primary Pathway

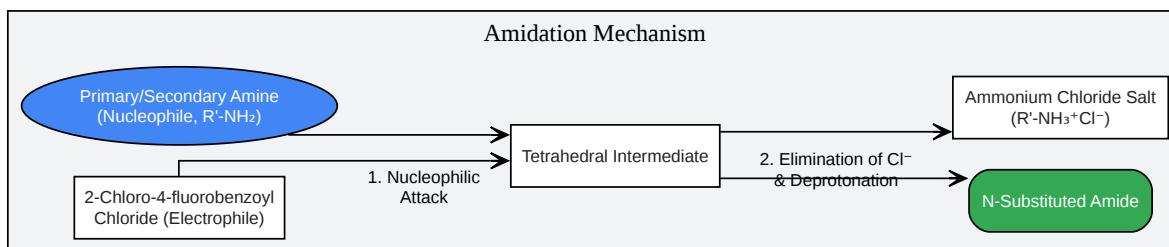
This is the most characteristic reaction of acyl chlorides, proceeding via a two-step addition-elimination mechanism. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.

2-Chloro-4-fluorobenzoyl chloride reacts readily, often violently, with primary and secondary amines to form N-substituted amides.[\[13\]](#) This reaction is fundamental in the synthesis of many pharmaceuticals.

Mechanism:

- Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon.
- Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.

- **Proton Transfer & Elimination:** A second molecule of the amine acts as a base to deprotonate the nitrogen. Simultaneously or subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated. The protonated amine and the chloride ion combine to form an ammonium salt byproduct.[13]



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Caption: Mechanism of amide formation from **2-Chloro-4-fluorobenzoyl chloride**.

Experimental Protocol: General Amidation

- **Dissolve Amine:** Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask cooled in an ice bath.
- **Add Acyl Chloride:** Slowly add a solution of **2-Chloro-4-fluorobenzoyl chloride** (1.05 eq.) in the same solvent to the cooled amine solution with vigorous stirring.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 1-3 hours.
- **Workup:** Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.

The reaction with alcohols produces esters and is another synthetically valuable transformation. The reaction is typically less vigorous than amidation but proceeds efficiently, often with a base like pyridine to catalyze the reaction and neutralize the HCl byproduct.

Experimental Protocol: General Esterification

- Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or DCM) under a nitrogen atmosphere.
- Addition: Cool the solution in an ice bath and add **2-Chloro-4-fluorobenzoyl chloride** (1.05 eq.) dropwise.
- Reaction & Workup: Stir the reaction at room temperature until complete (monitored by TLC). The workup is similar to the amidation protocol, involving aqueous washes to remove the pyridinium hydrochloride salt and any unreacted starting materials.

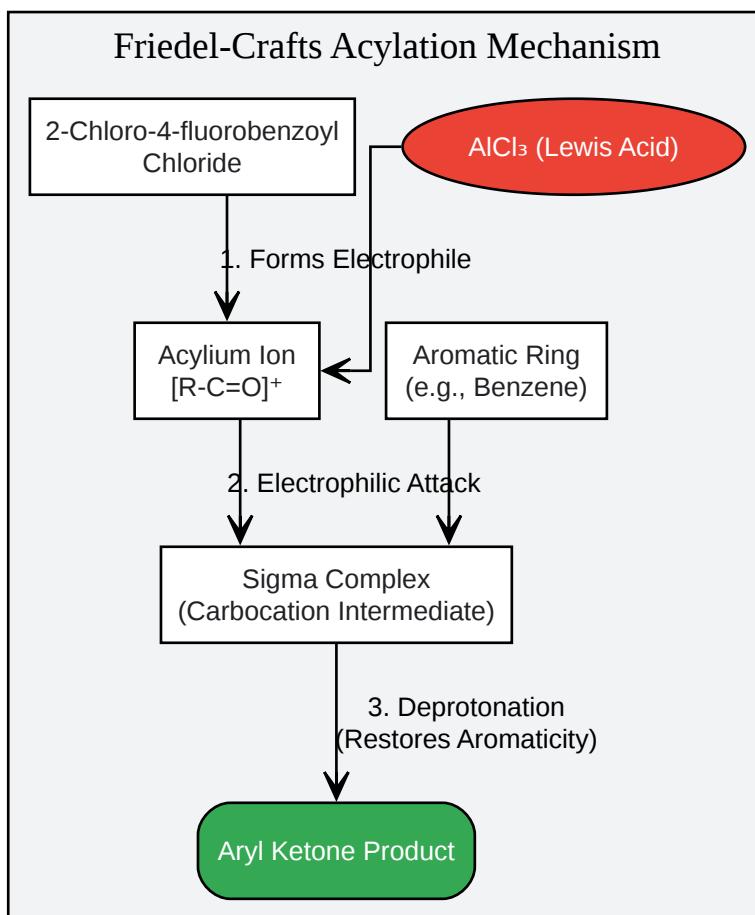
Friedel-Crafts Acylation

2-Chloro-4-fluorobenzoyl chloride is an excellent reagent for Friedel-Crafts acylation, which introduces the 2-chloro-4-fluorobenzoyl group onto another aromatic ring.[14] This reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl_3), to generate the highly electrophilic acylium ion.[15]

Mechanism:

- Acylium Ion Formation: The Lewis acid (AlCl_3) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This complex then dissociates to form a resonance-stabilized acylium ion and AlCl_4^- .[16]
- Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
- Aromatization: The AlCl_4^- anion acts as a base, abstracting a proton from the sigma complex to restore the aromaticity of the ring and regenerate the AlCl_3 catalyst.[14]
- Complexation: The product, an aryl ketone, is a Lewis base and forms a complex with the AlCl_3 . Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is

necessary to hydrolyze this complex and isolate the ketone product.[14][17]



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Caption: Key steps in the Friedel-Crafts acylation using **2-Chloro-4-fluorobenzoyl chloride**.

Stability and Handling

As a highly reactive acyl chloride, **2-Chloro-4-fluorobenzoyl chloride** exhibits specific stability and handling requirements.

- **Moisture Sensitivity:** It reacts with water and atmospheric moisture to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride gas.[7][18] All handling and reactions must be performed under anhydrous conditions.
- **Incompatibilities:** It is incompatible with strong bases, oxidizing agents, and alcohols.[7]

- Safety: The compound is corrosive and causes severe skin burns and eye damage.^[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Conclusion

2-Chloro-4-fluorobenzoyl chloride is a versatile and highly reactive synthetic intermediate. Its reactivity is dominated by the electrophilic acyl chloride functional group, which is further activated by the inductive effects of the chloro and fluoro substituents. A thorough understanding of its core reaction pathways—nucleophilic acyl substitution and Friedel-Crafts acylation—is essential for its effective application in the synthesis of complex, high-value molecules in the pharmaceutical, agrochemical, and materials science sectors. Proper anhydrous handling techniques are critical to preserving its integrity and ensuring safe laboratory practice.

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